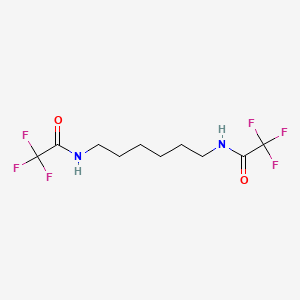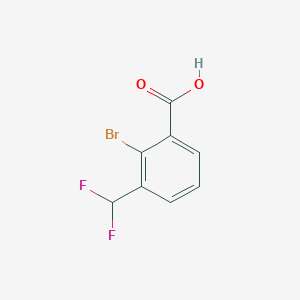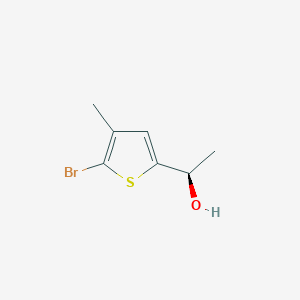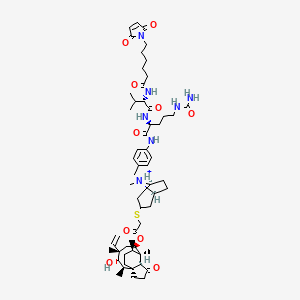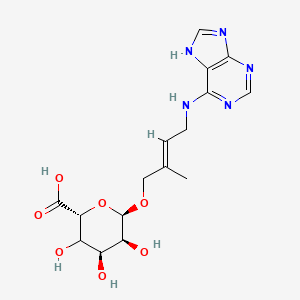
trans-Zeatin-O-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Zeatin-O-beta-D-glucuronide: is a derivative of trans-zeatin, a type of cytokinin, which is a class of plant hormones that promote cell division and growth. Cytokinins play a crucial role in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence. This compound is specifically known for its role in plant metabolism and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-beta-D-glucuronide typically involves the glucuronidation of trans-zeatin. This process can be catalyzed by enzymes such as UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase. The reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to trans-zeatin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms or plant cell cultures that express the necessary enzymes for glucuronidation. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.
化学反应分析
Types of Reactions: trans-Zeatin-O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: trans-Zeatin-O-beta-D-glucuronide is used in chemical research to study the synthesis and modification of cytokinins. It serves as a model compound for understanding the chemical properties and reactivity of glucuronidated cytokinins.
Biology: In biological research, this compound is used to investigate the role of cytokinins in plant growth and development. It is particularly useful in studies of cell division, shoot and root growth, and leaf senescence .
Industry: In the agricultural industry, this compound is explored for its potential use in enhancing crop yield and improving plant health. It may be used as a plant growth regulator to promote cell division and growth in various crops.
作用机制
trans-Zeatin-O-beta-D-glucuronide exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular activity. This includes promoting cell division, shoot and root growth, and delaying leaf senescence .
相似化合物的比较
trans-Zeatin: The parent compound of trans-Zeatin-O-beta-D-glucuronide, known for its strong cytokinin activity.
cis-Zeatin: An isomer of trans-zeatin with weaker biological activity.
Dihydrozeatin: A hydrogenated form of zeatin with distinct biological properties.
trans-Zeatin-N-glucosides: Glucosylated derivatives of trans-zeatin with varying biological activities
Uniqueness: this compound is unique due to its glucuronidation, which can affect its solubility, stability, and biological activity. This modification may influence its transport and metabolism within plant cells, making it distinct from other cytokinin derivatives.
属性
分子式 |
C16H21N5O7 |
|---|---|
分子量 |
395.37 g/mol |
IUPAC 名称 |
(2R,4S,5S,6R)-3,4,5-trihydroxy-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O7/c1-7(2-3-17-13-8-14(19-5-18-8)21-6-20-13)4-27-16-11(24)9(22)10(23)12(28-16)15(25)26/h2,5-6,9-12,16,22-24H,3-4H2,1H3,(H,25,26)(H2,17,18,19,20,21)/b7-2+/t9-,10?,11-,12+,16+/m0/s1 |
InChI 键 |
SVCYESPMNBVMGC-FLRIIUJZSA-N |
手性 SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@H]([C@H](C([C@@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


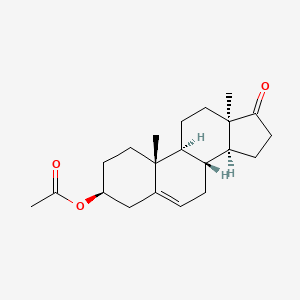
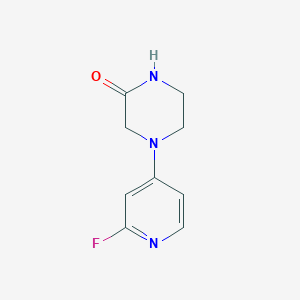
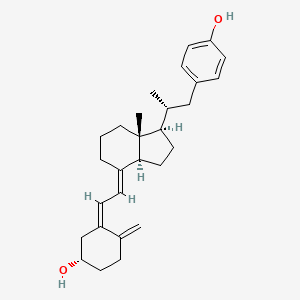
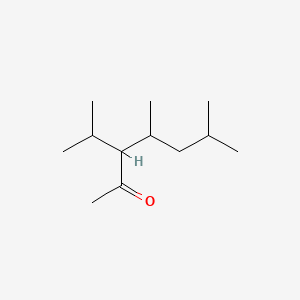
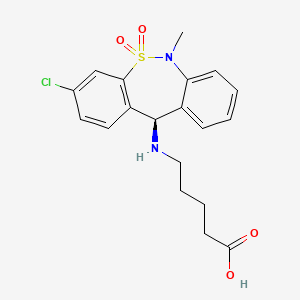

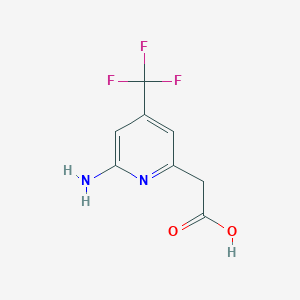
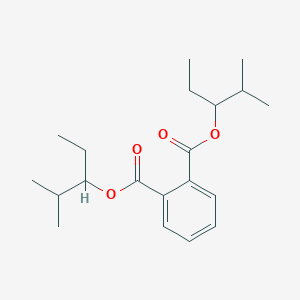

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
